molecular formula C28H31N5O3S2 B11627987 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627987
M. Wt: 549.7 g/mol
InChI Key: LNMQONSXVCQTPD-KQWNVCNZSA-N
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Description

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic aromatic molecule with a pyrido[1,2-a]pyrimidin-4-one core fused to a thiazolidinone ring system. Key structural features include:

  • Pyrido[1,2-a]pyrimidin-4-one core: A planar, aromatic scaffold contributing to stability and π-π interactions in biological systems .
  • 4-(4-Methoxyphenyl)piperazinyl group: A substituted piperazine moiety likely influencing receptor binding and pharmacokinetics .
  • (Z)-configured thiazolidinone-methylidene substituent: A conjugated system with a thioxo group acting as a hydrogen-bond acceptor .
  • 3-sec-butyl group: A branched alkyl chain affecting lipophilicity and steric interactions .

Properties

Molecular Formula

C28H31N5O3S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O3S2/c1-5-19(3)33-27(35)23(38-28(33)37)16-22-25(29-24-11-6-18(2)17-32(24)26(22)34)31-14-12-30(13-15-31)20-7-9-21(36-4)10-8-20/h6-11,16-17,19H,5,12-15H2,1-4H3/b23-16-

InChI Key

LNMQONSXVCQTPD-KQWNVCNZSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule characterized by its unique structural features, including a thiazolidine ring and a pyrimidinone core. These structural elements are known for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Structural Overview

The compound's structure can be broken down into several key components:

  • Thiazolidine Ring : Known for its role in insulin sensitization and anti-inflammatory activities.
  • Pyrimidinone Core : Associated with anticancer properties.
  • Piperazine Moiety : Often linked to neuropharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyrimidine rings can inhibit tumor growth in vitro and in vivo. The compound's structural features may enhance its efficacy against specific cancers, such as breast and colon cancer.

StudyCell LineIC50 (μM)Notes
HCT1160.3 - 0.45Potent antiproliferative activity observed.
MCF-70.71 - 5.26Comparable to positive controls.
U87 MG0.17 - 0.36Enhanced activity with specific substituents.

Anti-inflammatory Properties

The thiazolidine component is known for its anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

CompoundCOX SelectivityIC50 (μM)Reference
PYZ3COX-II0.011
PYZ4COX-IINot specified, but enhanced selectivity observed.

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes and related pathways.

Case Studies

Several studies highlight the biological relevance of compounds similar to the one :

  • Antiproliferative Studies : A study tested various derivatives against multiple cancer cell lines (HCT116, MCF-7, U87 MG) and found significant activity linked to specific structural modifications.
  • Inflammation Models : In vivo studies have shown that compounds with thiazolidine rings can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Piperazine Modifications

  • Target vs.
  • Target vs. Analog 2 (4-Benzylpiperazinyl) : The benzyl group introduces steric bulk, which may enhance lipophilicity but reduce solubility. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
  • Target vs.

Thiazolidinone Substituents

  • Target vs. Analog 2 (3-(1-Phenylethyl)) : The phenylethyl group in Analog 2 introduces a rigid aromatic substituent, which may enhance binding to hydrophobic pockets but reduce synthetic accessibility compared to the target’s sec-butyl group .

Core Modifications

  • Target vs.

Research Findings and Implications

  • Aromaticity and Stability: The pyrido[1,2-a]pyrimidinone core’s aromaticity (as described in ) ensures structural rigidity, critical for maintaining binding conformations in biological targets .
  • Synthetic Challenges: The Z-configuration of the methylidene group in the target compound requires precise stereochemical control during synthesis, likely achieved via crystallographic validation (e.g., SHELX software, as noted in ) .
  • Pharmacological Potential: Piperazine and thiazolidinone moieties are prevalent in antiviral, anticancer, and CNS-active agents.

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